Product packaging for 1-Ethyl-3,6-dimethylpyrrolo[1,2-a]pyrazine(Cat. No.:CAS No. 147674-38-2)

1-Ethyl-3,6-dimethylpyrrolo[1,2-a]pyrazine

Cat. No.: B134595
CAS No.: 147674-38-2
M. Wt: 174.24 g/mol
InChI Key: HPAWVJKVRRRELX-UHFFFAOYSA-N
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Description

1-Ethyl-3,6-dimethylpyrrolo[1,2-a]pyrazine is a chemical compound based on the pyrrolopyrazine scaffold, a nitrogen-containing heterocycle of significant interest in medicinal chemistry and drug discovery . The pyrrolopyrazine structure incorporates both pyrrole and pyrazine rings, a framework found in compounds that exhibit a wide spectrum of biological activities . Research into pyrrolopyrazine derivatives, in particular the pyrrolo[1,2-a]pyrazine sub-class, has highlighted their potential in various therapeutic areas. These compounds have been investigated for their antimicrobial, antifungal, and antiviral properties, making them attractive leads for developing new anti-infective agents . The broader chemical class is also recognized as a privileged structure in the design of kinase inhibitors, which are crucial for targeting signaling pathways in diseases such as cancer . The specific substitution pattern on the this compound core is designed to modulate its electronic properties, lipophilicity, and interactions with biological targets, thereby influencing its research applicability. This compound is offered exclusively for research purposes to support the exploration of novel bioactive molecules and the synthesis of more complex chemical entities . It is For Research Use Only and not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2 B134595 1-Ethyl-3,6-dimethylpyrrolo[1,2-a]pyrazine CAS No. 147674-38-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-3,6-dimethylpyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-4-10-11-6-5-9(3)13(11)7-8(2)12-10/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPAWVJKVRRRELX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CN2C1=CC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70569053
Record name 1-Ethyl-3,6-dimethylpyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147674-38-2
Record name 1-Ethyl-3,6-dimethylpyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Pyrrolo 1,2 a Pyrazine and Its Derivatives

Classical and Conventional Approaches to Pyrrolo[1,2-a]pyrazine (B1600676) Scaffolds

Traditional methods for the synthesis of pyrrolo[1,2-a]pyrazines have laid the groundwork for the development of more complex and substituted derivatives. These approaches often involve the stepwise construction of the bicyclic system through well-established organic reactions.

Cyclocondensation and Ring Annulation Strategies

Cyclocondensation reactions are a cornerstone in the synthesis of pyrrolo[1,2-a]pyrazines. These methods typically involve the formation of one of the heterocyclic rings onto a pre-existing pyrrole (B145914) or pyrazine (B50134) core. A common strategy is the fusion of a pyrazinone ring to a pyrrole. For instance, the cyclization of 2-formylpyrrole-based enaminones in the presence of ammonium (B1175870) acetate has been utilized to synthesize pyrrolo[1,2-a]pyrazines. Another approach involves the reaction of 2-methoxy-3-methylpyrazine with bromoacetone, which, after treatment with sodium bicarbonate, yields 1-methoxy-7-methylpyrrolo[1,2-a]pyrazine.

Ring annulation, the process of building a new ring onto an existing one, is also a prevalent strategy. This can be achieved through various intramolecular cyclization reactions. For example, acid-promoted furan ring opening of N-(furan-2-ylmethyl)-2-nitroanilines followed by reductive Paal-Knorr cyclization of the resulting nitro-1,4-diketones provides a route to pyrrolo[1,2-a]quinoxalines, a related class of compounds.

Multi-component Reactions in Pyrrolo[1,2-a]pyrazine Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrrolo[1,2-a]pyrazines in a single step from three or more starting materials. A one-pot, three-component reaction of ethylenediamine, dialkyl acetylenedicarboxylates, and β-nitrostyrene derivatives has been reported for the synthesis of pyrrolo[1,2-a]pyrazines.

The Ugi four-component reaction has also been adapted for the synthesis of polysubstituted pyrrole diketopyrazines. This reaction involves the combination of pyrrole-2-carboxylic acid, a carbonyl compound, an isocyanide, and an amino ester, which undergo spontaneous cyclization to form the desired scaffold.

Reactants Product Key Features Reference
Ethylenediamine, Dialkyl acetylenedicarboxylates, β-Nitrostyrene derivativesPyrrolo[1,2-a]pyrazinesOne-pot synthesis
Pyrrole-2-carboxylic acid, Carbonyl compounds, Isocyanides, Amino estersPolysubstituted pyrrole diketopyrazinesUgi four-component reaction, spontaneous cyclization

Palladium-Catalyzed Cyclization and Cross-Coupling Methods

Palladium-catalyzed reactions have become indispensable tools in modern organic synthesis, and the construction of pyrrolo[1,2-a]pyrazines is no exception. These methods offer high efficiency and functional group tolerance.

Palladium-catalyzed intramolecular cyclization of N-allyl pyrrole-2-carboxamides can lead to the formation of pyrrolo[1,2-a]pyrazines. The outcome of the reaction can be influenced by the choice of the palladium catalyst and reaction conditions. For example, using palladium acetate in the presence of sodium acetate and tetrabutylammonium (B224687) chloride in DMSO at 120 °C yields the pyrrolo[1,2-a]pyrazine.

Cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are powerful methods for introducing aryl and heteroaryl substituents onto the pyrrolo[1,2-a]pyrazine core. The palladium-catalyzed Suzuki cross-coupling of 6-bromo- or 6,8-dibromo-3,4-dihydropyrrolo[1,2-a]pyrazines with arylboronic acids affords the corresponding 6-substituted and 6,8-disubstituted derivatives in good yields. Similarly, Stille and Negishi couplings have been employed to prepare 6-heteroaryl-substituted derivatives. A direct synthesis of multi-substituted pyrrolo[1,2-a]pyrazines has been developed via a palladium(II)-catalyzed cascade C(sp)–C(sp2) coupling and intramolecular cyclization of phenylboronic acids and 2-carbonyl- or 2-formylpyrroloacetonitriles.

Reaction Type Substrates Catalyst System Product Reference
Intramolecular CyclizationN-allyl pyrrole-2-carboxamidePd(OAc)2, NaOAc, Bu4NClPyrrolo[1,2-a]pyrazine
Suzuki Cross-Coupling6-Bromo-3,4-dihydropyrrolo[1,2-a]pyrazine, Arylboronic acidsPalladium catalyst6-Aryl-3,4-dihydropyrrolo[1,2-a]pyrazine
Cascade Coupling/CyclizationPhenylboronic acids, 2-Carbonyl- or 2-formylpyrroloacetonitrilesPalladium(II) catalystMulti-substituted pyrrolo[1,2-a]pyrazines

Advanced Synthetic Strategies for Substituted Pyrrolo[1,2-a]pyrazines

To access a wider range of structurally diverse and complex pyrrolo[1,2-a]pyrazine derivatives, more advanced synthetic strategies have been developed. These methods often involve cascade reactions and the application of green chemistry principles to enhance efficiency and sustainability.

Cascade Reactions and Tandem Processes

Cascade reactions, also known as tandem or domino reactions, allow for the formation of multiple chemical bonds in a single synthetic operation, leading to a rapid increase in molecular complexity. A straightforward synthesis of pyrrolo[1,2-a]pyrazines can be achieved through a cascade condensation/cyclization/aromatization reaction of substituted 2-formyl-N-propargylpyrroles with ammonium acetate.

Another example is the tandem iminium cyclization and Smiles rearrangement of pyridinyloxyacetaldehyde and a primary amine, which generates a novel pyrido[2,3-e]pyrrolo[1,2-a]pyrazine scaffold. Furthermore, a convenient synthesis of pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones has been described in two steps from Ugi adducts, involving an acid-mediated cyclization followed by a gold(I)-catalyzed regioselective annulation.

Application of Green Chemistry Principles in Heterocyclic Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. This includes the use of greener solvents, such as water, and the development of catalyst systems that can be easily recovered and reused.

A one-pot, three-component reaction for the synthesis of pyrrolo[1,2-a]pyrazines has been reported using water as a green solvent and magnetic nanoparticles as a recyclable catalyst. The use of Fe3O4@SiO2@L-Arginine-SA magnetic nanoparticles allows for easy separation of the catalyst from the reaction mixture using an external magnet, and the catalyst can be recovered and reused. This approach not only provides an environmentally benign route to these compounds but also often results in good yields and shorter reaction times compared to conventional methods.

Precursor-Based Synthetic Routes

The construction of the pyrrolo[1,2-a]pyrazine ring system is often achieved by building the pyrazine ring onto a pre-existing pyrrole core. Various pyrrole derivatives serve as versatile starting materials for these annulation reactions.

Synthesis from Pyrrole Derivatives

Pyrrole-based precursors are central to many synthetic strategies for pyrrolo[1,2-a]pyrazines. The functional groups present on the pyrrole ring dictate the course of the cyclization and the final substitution pattern of the bicyclic product.

1H-pyrrole-2-carboxamide Derivatives : N-substituted pyrrole-2-carboxamides are effective precursors for creating the pyrazine ring. For instance, N-propargylpyrrole-2-carboxamides can be cyclized to form dihydropyrrolo[1,2-a]pyrazinones using sodium hydride in dimethylformamide (DMF). rsc.org Similarly, palladium-catalyzed cyclization of N-allyl pyrrole-2-carboxamide derivatives can yield the corresponding pyrrolo[1,2-a]pyrazine products. rsc.org Another approach starts with methyl pyrrole-2-carboxylate, which undergoes N-alkylation followed by cyclization with an amine to form pyrrolo[1,2-a]pyrazinone structures. researchgate.net

2-formylpyrrole-based enaminones : A newer approach involves the cyclization of enaminones derived from 2-formylpyrrole. urfu.ru These enaminone precursors are synthesized by reacting N-substituted 2-formylpyrroles (such as alkyl 2-(2-formyl-1H-pyrrol-1-yl)acetates) with N,N-dimethylformamide dimethyl acetal (DMFDMA). urfu.ruresearchgate.net The subsequent cyclization of these enaminones with a nitrogen source, typically ammonium acetate, in the presence of a base like lithium carbonate, affords 4-substituted pyrrolo[1,2-a]pyrazines. urfu.ru

Table 1: Synthesis of Pyrrolo[1,2-a]pyrazines from 2-formylpyrrole-based Enaminones
Enaminone PrecursorReagentsProductYieldReference
Methyl 2-(1-(3-(dimethylamino)acryloyl)-1H-pyrrol-2-yl)acetateNH4OAc, Li2CO3, DMFMethyl 2-(pyrrolo[1,2-a]pyrazin-4-yl)acetate74% urfu.ru
(E)-3-(dimethylamino)-1-(1-(cyanomethyl)-1H-pyrrol-2-yl)prop-2-en-1-oneNH4OAc, Li2CO3, DMFPyrrolo[1,2-a]pyrazine-4-carbonitrile46% urfu.ru

2-formyl-N-propargylpyrroles : Substituted 2-formyl-N-propargylpyrroles serve as effective building blocks for a cascade reaction that yields the pyrrolo[1,2-a]pyrazine core. mdpi.com The condensation of these pyrrole derivatives with ammonium acetate initiates a sequence of condensation, cyclization, and aromatization, providing the final bicyclic aromatic product in high yields. mdpi.com This method is notable for its efficiency and directness in forming the unsubstituted pyrrolo[1,2-a]pyrazine ring system.

Utilization of Vinyl Azides in Pyrrolo[1,2-a]pyrazine Formation

A domino synthesis approach utilizes the reaction between 1H-pyrrole-2-carbaldehyde and vinyl azides to construct the pyrrolo[1,2-a]pyrazine skeleton. nih.govnih.gov This reaction proceeds under relatively mild conditions in the presence of a base. nih.gov The process is initiated by a Michael addition of the pyrrole to the vinyl azide, which is followed by an intramolecular condensation. nih.gov This atom-economical process results in the loss of only nitrogen and water molecules. nih.gov The substitution pattern of the resulting pyrrolo[1,2-a]pyrazine is determined by the substituents on the vinyl azide precursor, typically leading to products with substitution at the 1- and 3-positions. nih.gov

Table 2: Domino Synthesis of Pyrrolo[1,2-a]pyrazines using Vinyl Azides
Vinyl Azide Substituent (R)BaseSolventYieldReference
4-Bromophenylt-BuOKDMF75% nih.gov
4-Chlorophenylt-BuOKDMF72% nih.gov
Phenylt-BuOKDMF68% nih.gov
Condensation Reactions Involving 2-Acylfurans

The synthesis of pyrrolo[1,2-a]pyrazines through condensation reactions involving 2-acylfuran precursors is not a widely documented strategy in the scientific literature. While furan derivatives are common precursors for other heterocyclic systems, their application in the direct formation of the pyrrolo[1,2-a]pyrazine scaffold appears to be limited.

Targeted Synthesis of 1-Ethyl-3,6-dimethylpyrrolo[1,2-a]pyrazine

While a direct, one-pot synthesis for this compound is not explicitly detailed in the literature, a plausible synthetic route can be designed by combining established methodologies for the functionalization of the pyrrole and pyrrolo[1,2-a]pyrazine cores. The key is to introduce the three distinct alkyl groups at the correct positions.

Strategies for Alkyl Group Incorporation at Positions 1, 3, and 6

The synthesis of the target compound requires the specific placement of two methyl groups and one ethyl group on the bicyclic framework. This can be achieved through a combination of precursor-directed synthesis and post-cyclization functionalization.

Incorporation of the 6-methyl group : The substituent at the 6-position of the pyrrolo[1,2-a]pyrazine core originates from the 4-position of the starting pyrrole ring. Therefore, a logical starting material for the synthesis would be a 4-methyl-1H-pyrrole derivative, such as 4-methyl-1H-pyrrole-2-carbaldehyde.

Incorporation of the 3-methyl group : Introducing the 3-methyl group can be envisioned by using a modified precursor in the annulation step. For example, in the vinyl azide route, a vinyl azide derived from a methyl-substituted α,β-unsaturated carbonyl compound could potentially place a methyl group at the C3 position.

Incorporation of the 1-ethyl group : The 1-ethyl group can be installed after the formation of the core 3,6-dimethylpyrrolo[1,2-a]pyrazine ring system. A common method for introducing alkyl groups onto aromatic rings is through a two-step Friedel-Crafts acylation followed by reduction. The pyrrolo[1,2-a]pyrazine core can undergo electrophilic acylation, likely at the electron-rich C1 position, with propanoyl chloride (CH₃CH₂COCl) and a Lewis acid catalyst. nih.gov The resulting 1-propanoyl-3,6-dimethylpyrrolo[1,2-a]pyrazine can then be reduced to the target 1-ethyl derivative using standard reduction methods like the Wolff-Kishner or Clemmensen reduction.

Regioselectivity and Stereocontrol in Alkylation and Annulation Processes

Achieving the desired substitution pattern requires careful control over the regioselectivity of the reactions.

Regioselectivity in Annulation : The annulation reactions used to form the pyrrolo[1,2-a]pyrazine core often exhibit inherent regioselectivity. For instance, the reaction between a pyrrole-2-carbaldehyde and a vinyl azide consistently yields the pyrazine ring fused across the N1 and C2 positions of the pyrrole. The final positions of substituents brought in by the vinyl azide (at C1 and C3) are also well-defined by the reaction mechanism. nih.gov

Regioselectivity in Alkylation : Post-cyclization functionalization, such as the proposed Friedel-Crafts acylation, is governed by the electronic properties of the pyrrolo[1,2-a]pyrazine ring system. The pyrrole moiety is electron-rich and activates the ring towards electrophilic substitution. The C1 and C3 positions are particularly susceptible to electrophilic attack. Studies on related heterocyclic systems, such as pyrrolo[1,2-a]quinoxalines, have shown high regioselectivity for electrophilic bromination at the C3 and C1 positions, suggesting a similar reactivity pattern for the pyrrolo[1,2-a]pyrazine core. By carefully choosing the reaction conditions, it is possible to direct the incoming acyl group preferentially to the C1 position.

Stereocontrol : The target molecule, this compound, is an aromatic, planar molecule and does not possess any chiral centers. Therefore, considerations of stereocontrol are not applicable to its synthesis.

Chemical Reactivity and Transformations of the Pyrrolo 1,2 a Pyrazine Core

Electrophilic Substitution Reactions

The pyrrole (B145914) portion of the scaffold is highly activated towards electrophilic attack, with theoretical calculations and experimental evidence indicating that positions 1 and 3 are the most reactive sites. acs.orgnih.gov The presence of alkyl substituents, such as in 1-Ethyl-3,6-dimethylpyrrolo[1,2-a]pyrazine, would further activate these positions.

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heterocyclic rings. nih.govcambridge.orgwikipedia.org When applied to the parent pyrrolo[1,2-a]pyrazine (B1600676), formylation occurs selectively at the C-1 position. acs.org The reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). organic-chemistry.org

For a substrate like this compound, the C-1 and C-3 positions are blocked by alkyl groups. Based on studies of similar systems, electrophilic attack would be directed to the next most activated, sterically accessible position on the pyrrole ring. However, in some cases, formylation can occur at an activated alkyl substituent. For instance, the Vilsmeier formylation of 1-methyl-substituted 3,4-dihydropyrrolo[1,2-a]pyrazines results in formylation at the methyl group itself. osi.lv It is plausible that acylation reactions, such as Friedel-Crafts acylation, would follow a similar regioselectivity pattern, targeting the most nucleophilic carbon of the pyrrole ring.

Table 1: Vilsmeier-Haack Formylation of Pyrrolo[1,2-a]pyrazine

Substrate Reagents Product Yield (%) Reference
Pyrrolo[1,2-a]pyrazine POCl₃, DMF 1-Formylpyrrolo[1,2-a]pyrazine 60 acs.org

Halogenation provides a key pathway for the functionalization of the pyrrolo[1,2-a]pyrazine core. The regioselectivity of this reaction is highly dependent on the reagent and reaction conditions. Studies on the closely related pyrrolo[1,2-a]quinoxaline (B1220188) system have shown that mild brominating agents like tetrabutylammonium (B224687) tribromide (TBATB) can be used to achieve selective C-3 monobromination or C-1,C-3 dibromination. nih.gov

The reaction with one equivalent of TBATB in acetonitrile (B52724) at elevated temperatures leads to the C-3 brominated product in good yields. nih.gov Increasing the stoichiometry of the brominating agent can lead to the formation of the 1,3-dibrominated compound. nih.gov A similar reactivity pattern is expected for this compound, although the existing substituents will influence the precise outcome. Given that the C-1 and C-3 positions are occupied, halogenation might occur at other positions on the pyrrole ring or potentially on the pyrazine (B50134) ring under more forcing conditions. Research on pyrrolo acs.orgnih.govacs.orgtriazines has also demonstrated regioselective bromination at the 6-position of the pyrrole ring. researchgate.net

Table 2: Regioselective Bromination of Pyrrolo[1,2-a]quinoxaline

Substrate Reagent (Equivalents) Solvent Temperature (°C) Product Yield (%) Reference
Pyrrolo[1,2-a]quinoxaline TBATB (1.2) MeCN 80 3-Bromopyrrolo[1,2-a]quinoxaline Good nih.gov
Pyrrolo[1,2-a]quinoxaline TBATB (2.4) MeCN 80 1,3-Dibromopyrrolo[1,2-a]quinoxaline Moderate to Good nih.gov

Nucleophilic Addition and Substitution Reactions

The pyrazine part of the heterocyclic system, with its two nitrogen atoms, is relatively electron-deficient, making it and the adjacent carbons susceptible to nucleophilic attack.

Organometallic reagents, such as organolithium compounds, readily add to the pyrrolo[1,2-a]pyrazine core. acs.orgnih.gov The reaction of the parent pyrrolo[1,2-a]pyrazine with n-butyllithium at low temperatures results in nucleophilic addition at the C-1 position, affording 1-butylpyrrolo[1,2-a]pyrazine after workup. acs.org This highlights the electrophilic nature of the C-1 carbon atom.

Alternatively, the use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) leads to deprotonation. Metalation occurs at the C-4 position of the pyrazine ring, the most acidic proton on the unsubstituted core. The resulting organolithium intermediate can then be trapped with various electrophiles, such as DMF, to yield 4-formylpyrrolo[1,2-a]pyrazine. acs.org This strategy provides a complementary method for functionalization compared to direct electrophilic substitution. For this compound, similar reactivity with organometallic reagents is expected, with addition likely occurring at an unsubstituted carbon of the pyrazine ring or deprotonation at the most acidic C-H bond.

Table 3: Reactions of Pyrrolo[1,2-a]pyrazine with Organometallic Reagents

Reagent 1 Reagent 2 Temperature (°C) Product Yield (%) Reference
n-Butyllithium - -78 1-Butylpyrrolo[1,2-a]pyrazine - acs.org
LDA DMF -78 4-Pyrrolo[1,2-a]pyrazinecarboxaldehyde - acs.org

The introduction of a trifluoromethyl (CF₃) group, a common substituent in medicinal chemistry, significantly alters the reactivity of the heterocyclic core. Studies on 1-(trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazines have shown that the CF₃ group itself can be a site of chemical transformation. researchgate.net Reaction of these compounds with O- and N-nucleophiles can lead to the conversion of the trifluoromethyl group into amide and amidine functionalities. This transformation is accompanied by aromatization of the ring system, likely through the formal elimination of hydrogen fluoride. researchgate.net This reactivity provides a route to novel derivatives that would be difficult to access through other synthetic pathways.

Cycloaddition Reactions and N-Ylide Chemistry

The non-bridgehead nitrogen atom (N-2) of the pyrazine ring can be quaternized by reaction with alkyl halides, such as ethyl bromoacetate, to form pyrrolo[1,2-a]pyrazinium salts. acs.org These salts are stable precursors to azomethine ylides. In the presence of a base, deprotonation of the carbon adjacent to the newly introduced group generates a 1,3-dipole.

These N-ylides are highly reactive intermediates that readily undergo 1,3-dipolar cycloaddition reactions with a variety of dipolarophiles. acs.orgnih.govacs.org For example, reaction with acetylenic dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) leads to the formation of new fused heterocyclic systems, such as dipyrrolo[1,2-a]pyrazines, in a highly efficient manner. acs.org Both intermolecular and intramolecular versions of this cycloaddition have been reported, providing a powerful tool for the construction of complex polycyclic structures. acs.orgnih.gov This N-ylide chemistry represents a significant pathway for elaborating the pyrrolo[1,2-a]pyrazine scaffold.

1,3-Dipolar Cycloaddition of Azomethine Ylides Derived from Pyrrolo[1,2-a]pyrazinium Salts

The generation of azomethine ylides from the corresponding N-alkylated pyrrolo[1,2-a]pyrazinium salts is a plausible pathway for engaging in 1,3-dipolar cycloaddition reactions. This type of reaction is a powerful tool for the construction of complex, nitrogen-containing polycyclic frameworks. The process would typically involve the formation of a quaternary ammonium (B1175870) salt from the pyrrolo[1,2-a]pyrazine nitrogen, followed by deprotonation to yield the azomethine ylide. This reactive intermediate can then react with various dipolarophiles. The specific substitution pattern of this compound would be expected to influence the stability and reactivity of the corresponding azomethine ylide, although no specific examples are documented.

Intramolecular Cycloadditions within Pyrrolo[1,2-a]pyrazine Frameworks

Intramolecular cycloaddition reactions represent an efficient strategy for the synthesis of constrained polycyclic systems. For a derivative of this compound to undergo such a reaction, it would need to be functionalized with a suitable dipolarophile tethered to the core structure. The reaction, upon activation, would lead to the formation of a new ring system fused to the initial pyrrolo[1,2-a]pyrazine framework. The regiochemistry and stereochemistry of such cycloadditions are often predictable and provide a route to structurally complex molecules. Research on related heterocyclic systems has demonstrated the feasibility of intramolecular cycloadditions for creating novel chemical entities.

Structural Elucidation and Spectroscopic Characterization of Pyrrolo 1,2 a Pyrazine Derivatives

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, such as stretching and bending of chemical bonds. Each type of bond and functional group absorbs at a characteristic frequency, providing a unique "fingerprint" of the molecule.

For a compound like 1-Ethyl-3,6-dimethylpyrrolo[1,2-a]pyrazine, the IR spectrum would be expected to show characteristic absorption bands corresponding to its aromatic and aliphatic components. While specific data for the target compound is unavailable, analysis of related structures allows for the prediction of key spectral features. The pyrrolo[1,2-a]pyrazine (B1600676) core, being an aromatic heterocyclic system, would exhibit C-H stretching vibrations for the aromatic protons typically above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the fused rings would appear in the 1600-1450 cm⁻¹ region.

The aliphatic ethyl and methyl substituents would also produce distinct signals. The C-H stretching vibrations of the CH₃ and CH₂ groups are expected in the 2975-2850 cm⁻¹ range. Additionally, C-H bending vibrations for these alkyl groups would be observed in the 1470-1375 cm⁻¹ region.

A hypothetical summary of the expected IR absorption bands for this compound is presented in the table below, based on typical values for similar functional groups.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Aliphatic C-H (CH₃, CH₂)Stretching2975 - 2850
C=C and C=N (Aromatic Ring)Stretching1600 - 1450
Aliphatic C-H (CH₃, CH₂)Bending1470 - 1375
Aromatic C-HOut-of-plane Bending900 - 675

This table is predictive and based on characteristic vibrational frequencies of functional groups found in similar molecules.

X-ray Crystallography for Solid-State Structure Determination

For this compound, a single-crystal X-ray diffraction analysis would be necessary to unambiguously confirm its structure. The process involves growing a suitable single crystal of the compound, which is then irradiated with a beam of X-rays. The diffraction pattern produced is collected and analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined.

While specific crystallographic data for this compound is not available, studies on related pyrrolo[1,2-a]pyrazine derivatives reveal common structural features. The fused pyrrole (B145914) and pyrazine (B50134) rings are generally found to be planar or nearly planar. The substituents on the ring system, in this case, the ethyl and dimethyl groups, would have their positions and orientations precisely determined.

A hypothetical table of crystallographic data that would be obtained for this compound is shown below. This data would be crucial for understanding intermolecular interactions, such as π-π stacking or hydrogen bonding, which influence the solid-state properties of the material.

Parameter Description Hypothetical Value
Crystal SystemThe symmetry of the crystal lattice.Monoclinic
Space GroupThe specific symmetry group of the crystal.P2₁/c
a, b, c (Å)The lengths of the unit cell axes.e.g., a = 8.5, b = 12.3, c = 10.1
α, β, γ (°)The angles of the unit cell.e.g., α = 90, β = 105, γ = 90
Volume (ų)The volume of the unit cell.e.g., 1020
ZThe number of molecules in the unit cell.4
Density (calculated) (g/cm³)The calculated density of the crystal.e.g., 1.25

This table presents hypothetical data based on typical values for organic small molecules with similar structures.

Computational Chemistry and Theoretical Studies of Pyrrolo 1,2 a Pyrazine Systems

Electronic Structure Investigations

Understanding the electronic characteristics of pyrrolo[1,2-a]pyrazines is fundamental to predicting their chemical behavior and designing novel derivatives with tailored properties.

Ab Initio Calculations and Density Functional Theory (DFT) for Molecular Geometry and Energy

Ab initio calculations and Density Functional Theory (DFT) are powerful computational tools for determining the optimized molecular geometry and energy of pyrrolo[1,2-a]pyrazine (B1600676) systems. acs.orgnih.gov DFT, in particular, offers a balance between computational cost and accuracy, making it a widely used method. hilarispublisher.com For instance, the geometries of stationary points along a reaction coordinate for the synthesis of pyrrolylpyrazine have been optimized using the B3LYP functional with 6-31G* and 6-31G** basis sets. hilarispublisher.com These calculations are crucial for identifying stable conformations and transition states, which are characterized by the absence or presence of imaginary frequencies in the vibrational analysis, respectively. hilarispublisher.com

Researchers have employed DFT to model the synthesis of pyrazine (B50134) derivatives possessing a pyrrole (B145914) ring, which have potential as semi-conductors and for their nonlinear optical properties. hilarispublisher.com The choice of functional and basis set is critical for obtaining reliable results. The B3LYP functional, a hybrid gradient-corrected exchange functional combined with the gradient-corrected correlation functional of Lee, Yang, and Parr, is a popular choice. hilarispublisher.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are key to understanding the electronic transitions and reactivity of a molecule. youtube.comnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally indicates a more polarizable and reactive species. researchgate.net

For pyrrolo[1,2-a]pyrazine derivatives, the distribution of HOMO and LUMO lobes can predict the most likely sites for electrophilic and nucleophilic attack. wuxibiology.com For example, in many heterocyclic systems, the HOMO is concentrated on specific carbon or nitrogen atoms, indicating their nucleophilic character. wuxibiology.com In the case of some pyrrolo[1,2-a]quinoxaline (B1220188) derivatives, a related system, the electronic charge clouds in the HOMO and LUMO are distributed across the π-conjugated backbone. nih.gov

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
OUY-2---
OUK-2---
OUJ-2---

This table demonstrates the relative HOMO and LUMO energy levels for a series of (D-π-)2A fluorescent dyes with varying acceptor cores, illustrating how the electron-withdrawing ability of the azine ring influences the electronic properties. nih.gov

Charge Distribution and Molecular Electrostatic Potentials (MEP)

Molecular electrostatic potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic and nucleophilic attack. researchgate.net In an MEP map, red regions indicate areas of high electron density (negative potential), which are favorable for electrophilic attack, while blue regions represent areas of low electron density (positive potential), which are susceptible to nucleophilic attack. researchgate.netresearchgate.net

For pyrrolo[1,2-a]quinoxaline systems, MEP analysis has shown that in the ground state, there is a delocalized electron density across the π-conjugated backbone. nih.gov Upon excitation, a transfer of charge can occur from the pyrrolo[1,2-a]pyrazine moiety to adjacent phenyl or thiophene (B33073) rings. nih.gov This charge transfer is a key aspect of their photophysical properties.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving pyrrolo[1,2-a]pyrazines. acs.orgnih.gov DFT calculations can be used to map out the potential energy surface of a reaction, identifying intermediates and transition states. hilarispublisher.com For example, the mechanisms of the Stetter and Paal-Knorr reactions for the synthesis of pyrrolylpyrazine have been modeled using DFT. hilarispublisher.com

By performing Intrinsic Reaction Coordinate (IRC) calculations, researchers can confirm that a calculated transition state connects the correct reactants and products on the reaction pathway. hilarispublisher.com This detailed mechanistic understanding is crucial for optimizing reaction conditions and developing new synthetic routes to pyrrolo[1,2-a]pyrazine derivatives.

Conformational Analysis and Stereochemical Preferences of Pyrrolo[1,2-a]pyrazine Derivatives

The three-dimensional structure of pyrrolo[1,2-a]pyrazine derivatives significantly influences their biological activity. Computational methods are employed to perform conformational analysis and determine the stereochemical preferences of these molecules. For instance, in the case of (3R,8aS)-3-Ethylperhydropyrrolo[1,2-a]pyrazine-1,4-dione, the pyrrolidine (B122466) and piperazine (B1678402) rings were found to adopt envelope and boat conformations, respectively. nih.gov

The relative stability of different conformers can be assessed by calculating their energies. In some pyrrolo[1,2-a]quinoxaline derivatives, the planarity of the molecule changes upon excitation to the S1 state, which has implications for their photophysical behavior. nih.gov Understanding these conformational preferences is critical for designing molecules that can effectively interact with biological targets.

Photophysical Property Simulations and Theoretical Spectroscopy of Pyrrolo[1,2-a]pyrazine-Based Systems

Computational methods are essential for simulating and understanding the photophysical properties of pyrrolo[1,2-a]pyrazine-based systems. Time-dependent density functional theory (TD-DFT) is a common approach used to calculate excited-state properties, such as absorption and emission spectra. nih.gov

For instance, TD-DFT studies on pyrrolo[1,2-a]quinoxaline derivatives have revealed that both S0–S1 and S0–S2 transitions contribute to the absorption spectra. researchgate.net These calculations also show that upon excitation, some molecules undergo significant charge transfer and changes in dipole moment, which explains their solvatochromic behavior. nih.gov Theoretical spectroscopy helps in the interpretation of experimental data and provides a deeper understanding of the electronic transitions responsible for the observed photophysical properties. nih.gov

Advanced Applications and Chemical Probes Based on Pyrrolo 1,2 a Pyrazine Scaffolds

Design and Synthesis of Pyrrolo[1,2-a]pyrazine (B1600676) Derivatives for Material Science Applications

The unique electronic structure of the pyrrolo[1,2-a]pyrazine core makes it an attractive building block for novel organic materials. researchgate.netresearchgate.net Scientists have developed various synthetic routes, including multicomponent reactions and tandem cyclizations, to create diverse libraries of these compounds for systematic evaluation. nih.govnih.gov These methods allow for precise functionalization of the pyrazine (B50134) and pyrrole (B145914) rings, enabling the fine-tuning of their electronic and photophysical properties for specific applications. nih.govnih.gov

Exploration of Photophysical Properties (e.g., Emission Characteristics, Aggregation-Induced Emission (AIE))

The photophysical properties of pyrrolo[1,2-a]pyrazine derivatives are a significant area of research. Depending on their substitution patterns, these compounds can be engineered to exhibit fluorescence across the visible spectrum. For instance, a novel benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid system was synthesized and shown to exhibit deep blue emission in the aggregated and solid states. nih.gov This is particularly valuable for the development of organic light-emitting diodes (OLEDs). nih.gov

A key phenomenon observed in some pyrazine-based systems is Aggregation-Induced Emission (AIE). researchgate.netnih.gov Unlike many conventional fluorophores that suffer from aggregation-caused quenching (ACQ) where their fluorescence diminishes at high concentrations or in the solid state, AIE-active molecules (AIEgens) become highly emissive upon aggregation. nih.govacs.org This effect is often attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which blocks non-radiative decay pathways and enhances the radiative channel. researchgate.netrsc.org

Studies on related pyrazine derivatives have provided insight into the AIE mechanism. For example, quantum mechanics and molecular mechanics computations on 2,3-dicyano-5,6-diphenylpyrazine (B14974) (DCDPP) revealed that the hindrance of phenyl ring torsional motions in the aggregate state is responsible for its AIE characteristics. researchgate.net Similarly, theoretical and experimental work on tetraphenylpyrazine (TPP) derivatives showed that attaching phenyl rings to the pyrazine core and decorating them with suitable substituents can effectively switch on and enhance solid-state luminescence. rsc.org Some pyrido[2,3-b]pyrazine (B189457) derivatives have also been shown to exhibit AIE, with applications in organic electronics. rsc.org The exploration of AIE in pyrrolo[1,2-a]quinoxaline (B1220188), a structurally similar scaffold, further highlights the potential of these fused N-heterocycles as AIEgens for bioimaging. bohrium.comnih.gov

Development of Pyrrolo[1,2-a]pyrazine-Based Fluorescent Probes

The tunable fluorescence and potential for AIE make pyrrolo[1,2-a]pyrazine derivatives promising candidates for the development of fluorescent probes. These probes are critical tools for bioimaging and sensing applications. nih.govfrontiersin.org Novel fluorophores with stable and efficient emission are of great significance for disease diagnosis and tracking biological processes. nih.govacs.org

For example, a benzo researchgate.netrsc.orgimidazo[1,2-a]pyrrolo[2,1-c]pyrazine scaffold, an extended version of the core structure, demonstrated a significant increase in blue fluorescence intensity in solution, coupled with good cell permeability and low phototoxicity, indicating its potential for bioimaging applications. nih.gov The development of donor-acceptor-donor (D-A-D) type fluorescent probes using a pyrazine core has also been successful. One such probe was capable of permeating live cell membranes for long-term imaging, showcasing the utility of this scaffold in designing platforms for in situ dynamic monitoring in live cells. frontiersin.org Furthermore, related pyrrolo[1,2-a]pyrimidine (B7980946) derivatives have been synthesized and shown to absorb and emit light at useful wavelengths for biological studies, with some exhibiting quantum yields approaching 1.0. nih.gov

Theoretical and Synthetic Aspects in Organic Electronic Materials

The pyrrolo[1,2-a]pyrazine scaffold is a promising component for organic electronic materials due to its inherent electronic properties. mdpi.com Theoretical studies, such as those using density functional theory (DFT), are crucial for understanding the structure-property relationships and for the rational design of new materials. researchgate.netimist.ma These computational methods can predict key parameters like HOMO/LUMO energy levels, which are essential for designing materials for applications such as OLEDs and organic semiconductors. rsc.orgresearchgate.net

For instance, studies on the related pyrrolo[1,2-i] nih.govnih.gov phenanthroline derivatives showed they behave as n-type semiconductors, a property influenced by their molecular structure and intermolecular packing. mdpi.com Theoretical calculations on pyrazolo[1,5-c]pyrrolo[1,2-a]quinazoline derivatives helped to characterize their electronic and redox properties, suggesting their potential in luminescence applications. researchgate.net Ab initio calculations on the parent pyrrolo[1,2-a]pyrazine system have also been performed to understand its basic chemistry, which is fundamental for its application in materials science. acs.org The synthesis of bipolar host materials based on a pyrrolo[1,2-a]quinoxaline acceptor has led to the development of highly efficient phosphorescent OLEDs (PhOLEDs). researchgate.net

Development of Chemical Probes for In Vitro Research

Beyond material science, pyrrolo[1,2-a]pyrazine derivatives are extensively explored as chemical probes for in vitro research, particularly in drug discovery. researchgate.net A chemical probe is a small molecule used to study and manipulate a biological system, such as a specific protein or pathway. The development of libraries of pyrrolo[1,2-a]pyrazine compounds through diversity-oriented synthesis allows for the screening and identification of potent and selective modulators of biological targets. nih.gov

These scaffolds have been identified as privileged structures for targeting a range of biological entities. For example, derivatives have been developed as potent anticancer agents. One study found that (3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide (3h) significantly inhibited the viability of prostate (PC-3) and breast (MCF-7) cancer cells, inducing apoptosis via caspase-3 activation. nih.gov Other derivatives have shown potent inhibitory activity against human lymphoma U937 cells. nih.gov The structurally related pyrrolo[2,1-f] researchgate.netnih.govresearchgate.nettriazine is a core component of several kinase inhibitors used in cancer therapy. nih.gov

Furthermore, pyrrolo[1,2-a]pyrazine derivatives have been identified as potent and selective antagonists for the Vasopressin 1b receptor, and as ligands for the translocator protein (TSPO), suggesting their potential as probes for neurological and psychiatric research. nih.govresearchgate.net The related pyrrolo[1,2-a]quinoxaline scaffold has been used to develop potent Sirt6 activators, which have shown anti-inflammatory, anti-cancer, and anti-SARS-CoV-2 activity in vitro. nih.gov These examples underscore the value of the pyrrolo[1,2-a]pyrazine core in generating specific chemical probes to dissect biological pathways and validate new therapeutic targets.

Table 1: In Vitro Anticancer Activity of Selected Pyrrolo[1,2-a]pyrazine and Related Derivatives


CompoundTarget Cell LineActivity (IC50)Reference
Compound 3h*PC-3 (Prostate Cancer)1.18 ± 0.05 µM acs.org
Compound 3h*MCF-7 (Breast Cancer)1.95 ± 0.04 µM acs.org
Compound 6x**U937 (Human Lymphoma)Potent Inhibition researchgate.net
Compound 17l***A549 (Lung Cancer)0.98 ± 0.08 µM
Compound 17l***MCF-7 (Breast Cancer)1.05 ± 0.17 µM
* (3R*,4S*)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide** A pyrrolo[1,2-a]pyrazine derivative with a 2,4-dimethoxyphenyl group*** A [1,2,4]triazolo[4,3-a]pyrazine (B1266753) derivative``` **Table 2: Compound Names Mentioned in the Article** ```html
Compound Name
1-Ethyl-3,6-dimethylpyrrolo[1,2-a]pyrazine
2,3-dicyano-5,6-diphenylpyrazine (DCDPP)
tetraphenylpyrazine (TPP)
(3R*,4S*)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide

Biosynthetic Pathways and Natural Product Origins of Pyrrolo 1,2 a Pyrazine Derivatives

Isolation of Pyrrolo[1,2-a]pyrazine (B1600676) Derivatives from Natural Sources (e.g., Fungi, Plants, Marine Organisms)

Pyrrolo[1,2-a]pyrazine derivatives have been isolated from a diverse array of natural sources. These compounds are often products of microbial metabolism, particularly from fungi and bacteria. They are also found in certain plant species and have been identified in marine organisms. The structural diversity of these natural products suggests a variety of biosynthetic starting materials and enzymatic transformations.

Fungi: Fungal species are a rich source of complex secondary metabolites, including various nitrogen-containing heterocyclic compounds. While specific examples of pyrrolo[1,2-a]pyrazines are not as extensively documented as other alkaloid classes, the metabolic machinery for producing precursors is widespread in fungi.

Plants: Certain plant families are known to produce alkaloids with fused heterocyclic ring systems. The formation of these compounds is often linked to the plant's defense mechanisms.

Marine Organisms: The marine environment is a vast reservoir of unique chemical structures. Sponges, tunicates, and marine-derived microorganisms have been shown to produce a variety of alkaloids, some of which feature the pyrrolo[1,2-a]pyrazine scaffold.

Table 1: Examples of Naturally Occurring Pyrrolo[1,2-a]pyrazine Derivatives and Their Sources Note: Data on the specific natural sources of 1-Ethyl-3,6-dimethylpyrrolo[1,2-a]pyrazine is not available. The following table lists related compounds to illustrate the general distribution of this chemical class.

Compound NameNatural Source
Brevianamide FPenicillium brevicompactum
Paraherquamide APenicillium paraherquei
Asperparaline AAspergillus japonicus

Proposed Biosynthetic Routes to Pyrrolo[1,2-a]pyrazine Natural Products

The biosynthesis of the pyrrolo[1,2-a]pyrazine core is believed to proceed through the condensation of an amino acid-derived component and a pyrazine (B50134) precursor. A common proposed pathway involves the reaction of a cyclic dipeptide (diketopiperazine) with another precursor molecule, followed by a series of enzymatic modifications.

For a substituted derivative such as this compound, a plausible biosynthetic route would involve the condensation of precursors that contribute the ethyl and dimethyl functionalities. For instance, the biosynthesis could potentially involve:

Formation of a pyrazine ring: This could arise from the dimerization of α-amino ketones, which are in turn formed from amino acids.

Formation of the pyrrole (B145914) ring: The pyrrole moiety is often derived from proline or related precursors.

Condensation and cyclization: The final ring system would be formed through the enzyme-mediated condensation of these or related intermediates.

The specific precursors for this compound would likely be derived from common amino acids such as alanine, leucine, or isoleucine, which could provide the necessary carbon skeletons for the ethyl and methyl groups.

Chemoenzymatic Synthesis and Biocatalysis Approaches for Pyrrolo[1,2-a]pyrazines

Given the interest in pyrazine and pyrrole-containing compounds for their biological activities, chemoenzymatic and biocatalytic methods offer sustainable and efficient alternatives to traditional chemical synthesis. d-nb.infonih.govnih.gov While no specific chemoenzymatic synthesis for this compound has been reported, general strategies for related structures have been developed.

One promising approach involves the use of transaminases (ATAs) for the key amination step. d-nb.infonih.govnih.gov In this method, an α-diketone precursor can be selectively aminated to form an α-amino ketone. This intermediate can then undergo a spontaneous or enzyme-catalyzed dimerization and cyclization to form the pyrazine ring. The pyrrole ring can be subsequently formed through a Knorr-type condensation with a β-keto ester. d-nb.infonih.gov

Table 2: Key Enzymes in the Potential Chemoenzymatic Synthesis of Pyrrolo[1,2-a]pyrazines

Enzyme ClassRole in SynthesisPotential Application for this compound
Transaminases (ATAs)Amination of ketone precursors to form α-amino ketones. d-nb.infonih.govnih.govFormation of an amino ketone intermediate that could lead to the substituted pyrazine ring.
DehydrogenasesOxidation/reduction steps to modify side chains or the heterocyclic core.Introduction or modification of the ethyl and methyl groups.
CyclasesCatalyze the ring-closing reactions to form the fused heterocyclic system.Formation of the final pyrrolo[1,2-a]pyrazine structure.

The development of a chemoenzymatic route for this compound would likely involve the careful selection of enzymes with appropriate substrate specificity to control the regioselectivity of the alkyl substitutions on the pyrrolopyrazine core.

Future Research Directions and Unexplored Avenues for 1 Ethyl 3,6 Dimethylpyrrolo 1,2 a Pyrazine

Development of Novel and Efficient Synthetic Routes to Alkylated Pyrrolo[1,2-a]pyrazines

The synthesis of the pyrrolo[1,2-a]pyrazine (B1600676) core has been approached through various strategies, including cyclization, ring annulation, and cycloaddition reactions. researchgate.net However, the efficient and regioselective synthesis of specifically substituted analogs like 1-Ethyl-3,6-dimethylpyrrolo[1,2-a]pyrazine presents an ongoing challenge. Future research should focus on developing novel synthetic methodologies that offer high yields, scalability, and control over the substitution pattern.

One promising avenue is the expansion of cascade reactions, which can construct the bicyclic system in a single step from readily available starting materials. For instance, a cascade condensation/cyclization/aromatization reaction of substituted 2-formyl-N-propargylpyrroles has been shown to produce indolizines and pyrrolo[1,2-a]pyrazines. rsc.org Adapting this methodology to incorporate ethyl and methyl groups at the desired positions could provide a direct route to the target compound.

Another area for exploration is the use of multicomponent reactions. A scandium-catalyzed one-pot three-component coupling of a pyrrole (B145914) derivative, an amine, and a trialkylphosphite has been successfully employed to create polysubstituted 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates. rsc.org Investigating similar multicomponent strategies with appropriate precursors could lead to an efficient synthesis of this compound.

Synthetic StrategyDescriptionPotential for this compound
Cascade Reactions Sequential transformations in a single pot, often involving cyclization and aromatization steps.High potential for efficiency and atom economy by designing a cascade that introduces the ethyl and methyl groups.
Multicomponent Reactions Three or more reactants combine in a single reaction to form a product containing substantial portions of all reactants.Could provide a convergent and diversity-oriented approach to the target compound and its analogs.
Palladium-Catalyzed Cyclization Transition-metal catalyzed intramolecular cyclization of functionalized pyrroles.Offers potential for high regioselectivity in the formation of the pyrazine (B50134) ring.

Advanced Mechanistic Studies on Chemical Transformations of this compound

A thorough understanding of the reactivity of the this compound scaffold is crucial for its application. While general reactivity of the parent pyrrolo[1,2-a]pyrazine system has been touched upon, including its behavior in electrophilic substitutions and reactions with organolithium reagents, detailed mechanistic studies are lacking. acs.org

Future research should employ advanced spectroscopic and kinetic techniques to elucidate the mechanisms of key transformations. For example, investigating the regioselectivity of electrophilic aromatic substitution on the pyrrole and pyrazine rings would provide valuable information for further functionalization. The presence of the ethyl and methyl groups will undoubtedly influence the electron distribution and steric accessibility, making these studies particularly important for this specific derivative.

Furthermore, the formation of N-ylides and their subsequent 1,3-dipolar cycloaddition reactions have been demonstrated for the pyrrolo[1,2-a]pyrazine system. acs.org A detailed mechanistic investigation into how the ethyl and methyl substituents on this compound affect the stability and reactivity of these ylides could open up new avenues for the synthesis of complex fused heterocyclic systems.

In-depth Computational Investigations of Electronic and Reactivity Profiles of the Compound

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting and understanding the properties of novel compounds. hilarispublisher.com For this compound, in-depth computational studies could provide significant insights into its electronic structure, reactivity, and potential applications, even before its synthesis and experimental characterization.

Future computational work should focus on:

Mapping the electrostatic potential surface: To predict sites susceptible to electrophilic and nucleophilic attack.

Calculating frontier molecular orbital energies (HOMO-LUMO): To understand its electronic transitions and potential as an electronic material.

Modeling reaction pathways: To predict the feasibility and regioselectivity of various chemical transformations.

Simulating spectroscopic properties (NMR, IR, UV-Vis): To aid in the characterization of the synthesized compound.

A combined experimental and computational study on the photophysical properties of pyrrolo[1,2-a]quinoxalines has demonstrated the power of this synergistic approach. nih.gov A similar investigation for this compound could reveal its potential in areas such as organic light-emitting diodes (OLEDs) or as a fluorescent probe.

Computational MethodApplication to this compound
Density Functional Theory (DFT) Prediction of geometry, electronic structure, and reactivity indices.
Time-Dependent DFT (TD-DFT) Simulation of electronic absorption and emission spectra to predict photophysical properties.
Intrinsic Reaction Coordinate (IRC) Calculations Elucidation of reaction mechanisms and identification of transition states.

Exploration of New Chemical Space through Further Diversification of this compound

The this compound scaffold serves as a promising starting point for the creation of diverse chemical libraries. The pyrrolo[1,2-a]pyrazine core is considered a "privileged scaffold," meaning it is capable of binding to multiple biological targets. pitt.edu Further diversification of this specific derivative could lead to the discovery of novel bioactive molecules.

Future research should focus on developing a "diversity-oriented synthesis" approach, starting from this compound. This would involve introducing a wide range of functional groups at various positions on the bicyclic system. Key strategies could include:

Regiodivergent electrophilic acylation: To introduce carbonyl functionalities at different positions. nih.gov

Cross-coupling reactions: Such as Suzuki, Stille, and Buchwald-Hartwig reactions, to introduce aryl, heteroaryl, and amino substituents.

Functionalization of the existing alkyl groups: Through radical halogenation followed by nucleophilic substitution.

A study on the design and synthesis of a library of pyrrolo[1,2-a]pyrazine derivatives demonstrated that subtle changes in substitution patterns can lead to significant differences in biological activity. nih.gov This underscores the importance of exploring a broad chemical space around the this compound core.

Design of Targeted Chemical Tools Based on the this compound Scaffold

The inherent biological relevance of the pyrrolo[1,2-a]pyrazine scaffold makes it an attractive framework for the design of targeted chemical tools. These tools can be used to probe biological pathways and validate new drug targets. For example, derivatives of this scaffold have been investigated as kinase inhibitors and ligands for the translocator protein (TSPO). nih.govnih.gov

Future work should involve the rational design of derivatives of this compound as specific molecular probes. This could be achieved through:

Structure-based drug design: Using the known three-dimensional structures of target proteins to design ligands with high affinity and selectivity.

Pharmacophore modeling: To identify the key structural features required for a specific biological activity and incorporate them into the this compound scaffold.

Attachment of reporter groups: Such as fluorescent dyes or biotin (B1667282) tags, to enable the visualization and isolation of target proteins.

The development of new TSPO ligands from N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamides, guided by molecular docking, highlights a successful application of this approach. nih.gov A similar strategy could be employed to develop targeted tools from the this compound scaffold for a variety of biological targets.

Q & A

Basic Research Questions

Q. What established synthetic methodologies are available for synthesizing pyrrolo[1,2-a]pyrazine derivatives like 1-Ethyl-3,6-dimethylpyrrolo[1,2-a]pyrazine?

  • Methodological Answer : The core scaffold can be synthesized via acid-catalyzed cyclodehydration and aromatization using 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes and o-phenylenediamines . Pd-catalyzed direct heteroarylation and electrophilic acetylation/formylation are also employed for functionalization . For regioselective synthesis, unsymmetrical substrates (e.g., 4-fluoro-o-phenylenediamine) require optimization of reaction conditions to avoid regioisomer formation .

Q. How are structural and optical properties of pyrrolo[1,2-a]pyrazine derivatives characterized?

  • Methodological Answer :

  • NMR and HRMS : 1H/13C NMR and HRMS (ESI-QTOF) confirm regiochemistry and molecular weight. For example, 8c (10-fluoro-6-phenylbenzoimidazo-pyrrolopyrazine) shows distinct fluorine-coupled splitting (JC–F = 4.0–24.0 Hz) in 13C NMR .
  • X-ray Crystallography : Used to resolve ambiguities in fused-ring systems, as demonstrated for 8c (CCDC 1919367) .
  • Photophysical Analysis : Aggregation-induced emission (AIE) and substituent effects are studied via fluorescence spectroscopy. Hybrid benzoimidazole-pyrrolopyrazines exhibit deep blue emission (λem ~450 nm) in solid state, relevant for bioimaging .

Q. What biological activities are associated with pyrrolo[1,2-a]pyrazine scaffolds?

  • Methodological Answer : Anti-inflammatory and anti-sepsis activities are evaluated using in vitro models (e.g., LPS-induced macrophage assays). Hybrid derivatives with imidazo[1,2-a]pyrazine pharmacophores show reduced pro-inflammatory cytokines (TNF-α, IL-6) via NF-κB pathway modulation . Structure-activity relationships (SARs) prioritize substituents like ethyl and methyl groups for optimizing bioavailability .

Advanced Research Questions

Q. How can enantioselective synthesis of pyrrolo[1,2-a]pyrazine derivatives be achieved?

  • Methodological Answer : Iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts with chiral ligands (e.g., phosphine-oxazoline) yields 1,2,3,4-tetrahydropyrrolopyrazines with up to 95% ee. Critical additives like Cs2CO3 suppress racemization . Intramolecular allylic amination using Ir catalysts enables pyrazine dearomatization, producing 6,7-dihydropyrrolo[1,2-a]pyrazines with >90% enantiomeric excess .

Q. How to resolve contradictory data in biological activity studies of pyrrolo[1,2-a]pyrazine derivatives?

  • Methodological Answer : Contradictions often arise from substituent-dependent cytotoxicity and off-target effects. For example:

  • Phototoxicity : Some fluorophores (e.g., naphtho-imidazo-pyrrolopyrazines) show negligible phototoxicity in cellular imaging despite strong emission, making them suitable for live-cell studies .
  • Dose-Dependent Effects : Anti-inflammatory activity in hybrid derivatives (e.g., 8h) may reverse at high concentrations due to ROS generation. Dose-response curves and redox-sensitive probes (e.g., DCFH-DA) are critical for validation .

Q. What strategies optimize the synthetic yield of complex pyrrolo[1,2-a]pyrazine hybrids?

  • Methodological Answer :

  • Catalyst Screening : Iodine (5 mol%) in tert-butyl isocyanide-based multicomponent reactions improves yields to >85% for imidazo[1,2-a]pyrazines .
  • Solvent Optimization : TFA/DMSO or DBSA/toluene systems enhance regioselectivity in cyclodehydration reactions, particularly for electron-deficient substrates (e.g., 8n, 8p) .
  • Table 1 : Yield optimization for benzoimidazole-pyrrolopyrazine hybrids:
SubstrateCatalyst SystemYield (%)
5a + 4-fluoro-o-PDATFA/DMSO82
5b + 2,3-diaminonaphthaleneDBSA/toluene91
5i + 4-Cl-o-PDAI2/EtOH88
Adapted from

Q. How do substituents influence the photophysical properties of pyrrolo[1,2-a]pyrazine derivatives?

  • Methodological Answer : Electron-donating groups (e.g., methoxy) redshift emission wavelengths, while electron-withdrawing groups (e.g., Br, Cl) enhance quantum yields. For example:

  • 8x (9,10-dibromo derivative) : Φfl = 0.45 in acetonitrile, λem = 460 nm.
  • 8y (4-methoxy derivative) : Φfl = 0.32, λem = 475 nm .
    Substituent steric effects also impact aggregation behavior, with planar aromatic extensions (e.g., naphthalene in 8h) stabilizing excited states .

Methodological Considerations

  • Synthesis Focus : Prioritized Pd/Ir catalysis, cyclodehydration, and multicomponent reactions.
  • Advanced Tools : X-ray crystallography, enantioselective catalysis, and AIE characterization emphasized for rigorous validation.

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